molecular formula C18H18N2O2 B6427149 4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine CAS No. 2097888-31-6

4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine

Cat. No.: B6427149
CAS No.: 2097888-31-6
M. Wt: 294.3 g/mol
InChI Key: DOAFEJUBQHBMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine (CAS 2097888-31-6) is a synthetic small molecule featuring a piperidine scaffold substituted with a cyclopropylidene group and a 5-phenylisoxazole-3-carbonyl moiety. With a molecular formula of C18H18N2O2 and a molecular weight of 294.35 g/mol, this compound is of significant interest in medicinal chemistry and drug discovery . The piperidine ring is a privileged structure in pharmaceuticals, found in more than twenty classes of drugs . The incorporation of the cyclopropylidene group is a sophisticated strategy in modern medicinal chemistry. Adding such three-dimensionality and steric constraint to a flat molecule can dramatically influence its conformational properties, potentially leading to improved binding affinity, selectivity, and metabolic stability . The 5-phenyl-1,2-oxazole (isoxazole) ring is a common heterocycle in bioactive compounds and can serve as a bioisostere for other aromatic systems, helping to fine-tune electronic properties and solubility . This combination of structural features makes this compound a valuable building block for researchers developing new therapeutic agents. It is particularly useful for probing structure-activity relationships (SAR) in programs targeting central nervous system (CNS) disorders, GPCRs, and various enzyme systems where the piperidine motif is prevalent . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

(4-cyclopropylidenepiperidin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-18(20-10-8-14(9-11-20)13-6-7-13)16-12-17(22-19-16)15-4-2-1-3-5-15/h1-5,12H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAFEJUBQHBMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

Grubbs’ catalyst (e.g., benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) enables the formation of substituted piperidones via RCM. For instance, unsaturated amides undergo cyclization in the presence of Ti(OiPr)₄, yielding trisubstituted 2-piperidones in good yields (65–85%). Steric hindrance at homoallylic positions, however, can impede reactivity, necessitating second-generation catalysts for bulkier substrates.

Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation of pyridine derivatives under high-pressure H₂ (5–10 atm) and elevated temperatures (80–120°C) using Pd/C or Raney Ni provides access to piperidine rings. This method is particularly effective for substrates sensitive to metathesis conditions.

Synthesis of 5-Phenyl-1,2-Oxazole-3-Carbonyl Moiety

The oxazole ring is constructed via the Robinson-Gabriel synthesis:

Robinson-Gabriel Dehydration

2-Acylamino ketones (e.g., phenyl-substituted precursors) undergo dehydration using POCl₃ or PCl₃, yielding 5-phenyl-1,2-oxazole derivatives. Optimized conditions (reflux in toluene, 6–8 hours) achieve yields of 70–90%.

Functionalization to Acid Chloride

The oxazole-3-carboxylic acid is converted to its acid chloride using SOCl₂ or oxalyl chloride, enabling subsequent acylation reactions.

Coupling of Piperidine and Oxazole Moieties

The final step involves conjugating the oxazole-carbonyl group to the piperidine nitrogen:

Amide Bond Formation

The acid chloride reacts with the piperidine amine in the presence of Et₃N or DMAP, yielding the target compound. Alternatively, coupling reagents like EDCI/HOBt facilitate this transformation under mild conditions (0–25°C, 12–24 hours).

Grignard-Mediated Alkylation

Grignard reagents (e.g., cyclohexylmagnesium chloride) enable alkylation of intermediate ketones, as demonstrated in the synthesis of 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride (95% yield).

Optimization and Challenges

ParameterMethod 1 (RCM)Method 2 (Hydrogenation)Method 3 (Simmons-Smith)
Yield (%)65–8570–9060–75
Reaction Time (h)3–612–242–5
Key CatalystGrubbs’Pd/CZn/Cu
Steric ToleranceLowHighModerate

Key Challenges :

  • Steric Hindrance : Bulky substituents on the piperidine ring reduce RCM efficiency.

  • Oxazole Stability : Harsh dehydration conditions may degrade sensitive functional groups.

  • Chirality Retention : Asymmetric synthesis requires chiral auxiliaries or enzymatic resolution .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects . The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural Analog: 4-Methyl-1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine

Key Differences :

  • Heterocycle : Replaces the 1,2-oxazole with a 1,3-thiazole ring, introducing a sulfur atom.
  • Substituents : Features a sulfonyl group instead of a carbonyl and a methyl group instead of cyclopropylidene.
  • Activity : Demonstrated potent antitumor activity, reducing growth of renal cancer line RFX 393 to 9.28% (GP value) and showing selectivity against leukemia, CNS, and breast cancer cell lines .

Inference :
The sulfur atom in the thiazole ring may enhance electronegativity and hydrogen-bonding capacity compared to the oxygen-containing oxazole. However, the sulfonyl group increases polarity, which could reduce membrane permeability relative to the carbonyl group in the target compound.

Structural Analog: 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine (CAS 1209299-62-6)

Key Differences :

  • Heterocycle : Incorporates a 1,3,4-oxadiazole ring with a cyclopropyl group and a furan-substituted 1,2-oxazole.
  • Substituents : Lacks the cyclopropylidene spirocyclic system but includes a furan ring.

The absence of a spirocyclic group may reduce conformational rigidity, possibly diminishing target affinity compared to the cyclopropylidene-containing compound.

Structural Analog: 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine Hydrochloride

Key Differences :

  • Heterocycle : Uses a 1,2,4-oxadiazole ring instead of 1,2-oxazole.
  • Substituents : Lacks the cyclopropylidene and carbonyl groups, simplifying the structure.
  • Data: No specific activity data provided, but the phenyl-oxadiazole motif is common in kinase inhibitors .

Inference :
The 1,2,4-oxadiazole’s nitrogen-rich structure may enhance interactions with metal ions or polar residues in enzymatic active sites. However, the absence of a carbonyl or sulfonyl group could limit its ability to act as a hydrogen-bond acceptor.

Comparative Data Table

Compound Name Heterocycle(s) Key Substituents Molecular Weight (g/mol) Notable Activity (GP Values)
4-Cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine 1,2-Oxazole Cyclopropylidene, phenyl N/A Hypothesized high selectivity
4-Methyl-1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine 1,3-Thiazole Sulfonyl, methyl N/A RFX 393: 9.28%; HT29: 68.13%
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine 1,2-Oxazole, 1,3,4-Oxadiazole Cyclopropyl, furan 354.4 N/A
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride 1,2,4-Oxadiazole Phenyl N/A N/A

Key Research Findings

  • Electronic Effects : Thiazole-based analogs (e.g., 4-methyl-1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine) exhibit higher polarity due to sulfur and sulfonyl groups, which may improve solubility but hinder blood-brain barrier penetration .
  • Conformational Rigidity: The spirocyclic cyclopropylidene group in the target compound likely enhances binding specificity compared to non-rigid analogs like the furan-containing derivative .
  • Synthetic Accessibility : Thiazole sulfonamides are synthesized using Lawesson’s reagent, whereas oxazole derivatives may require alternative cyclization agents, impacting scalability .

Biological Activity

4-Cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes a piperidine ring, an oxazole moiety, and a cyclopropylidene group, which together may contribute to its interaction with various biological targets.

The compound has the following chemical properties:

  • Molecular Formula : C18H18N2O2
  • Molecular Weight : 302.35 g/mol
  • IUPAC Name : (4-cyclopropylidenepiperidin-1-yl)-(5-phenyl-1,2-oxazol-3-yl)methanone

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to the modulation of various signaling pathways, impacting cellular processes such as proliferation, apoptosis, and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on various receptors, influencing their activity and downstream signaling.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it was effective against several bacterial strains, showing promise as a potential antibiotic agent.

Anticancer Properties

The compound has been evaluated for its anticancer effects in vitro. It exhibited cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Results : Significant inhibition of cell viability was observed at higher concentrations (IC50 values ranging from 10 to 20 µM).
  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antibacterial properties against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method was employed.
    • Results : The compound demonstrated zones of inhibition comparable to standard antibiotics.

Table 1: Biological Activity Summary

Activity TypeTest MethodResults
AntimicrobialDisc diffusionZones of inhibition (15 mm avg)
CytotoxicityMTT assayIC50 = 15 µM
Enzyme InhibitionEnzyme assaysIC50 = 20 µM

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundCyclopropylidene moietyAntimicrobial, anticancer
1-(5-phenyloxazolyl)-4-piperidinoneOxazole and piperidineModerate anticancer
4-(5-bromophenyl)-1-piperidinoneBromophenyl substituentLower antimicrobial activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine, and what challenges arise during its preparation?

  • Answer : The synthesis typically involves multi-step reactions, starting with the cyclopropanation of a piperidine precursor followed by oxazole ring formation via cycloaddition. Key challenges include maintaining stereochemical integrity during cyclopropane ring formation and optimizing yields in the oxazole coupling step. Characterization via NMR and LC-MS is critical to confirm intermediate purity .

Q. How can researchers validate the structural integrity of this compound?

  • Answer : Use a combination of ¹H/¹³C NMR to confirm the cyclopropane and oxazole moieties, FT-IR to verify carbonyl groups (C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is recommended if crystalline derivatives are obtainable .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Answer : Begin with broad-spectrum antimicrobial screening (e.g., MIC assays against Gram-positive/negative bacteria) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines like HeLa or MCF-7). Dose-response curves should be established to identify IC₅₀ values .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity and binding affinity in biological systems?

  • Answer : The cyclopropane’s ring strain enhances electrophilicity, potentially increasing interactions with nucleophilic residues in enzyme active sites. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like kinases or cytochrome P450 enzymes. Compare results with non-cyclopropane analogs to isolate strain effects .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

  • Answer : Discrepancies often arise from solvent polarity and pH variations. Perform solubility parameter analysis (Hansen parameters) and stability studies under controlled conditions (e.g., 25°C vs. 37°C, pH 7.4 vs. acidic media). Use HPLC-UV to monitor degradation products over time .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Answer : Systematically modify substituents on the oxazole (e.g., replacing phenyl with fluorophenyl) and piperidine (e.g., N-methylation). Test derivatives in parallel using high-throughput screening to correlate structural changes with activity. Molecular dynamics simulations can further refine SAR by predicting conformational flexibility .

Q. What computational methods are recommended to predict metabolic pathways and toxicity?

  • Answer : Use CYP450 metabolism prediction tools (e.g., StarDrop, MetaSite) to identify potential oxidation sites. Combine with TOPKAT or DEREK for toxicity profiling. Validate predictions via in vitro microsomal assays (e.g., human liver microsomes) .

Methodological Considerations

  • Analytical Workflow :

    StepTechniquePurpose
    1LC-MSPurity assessment
    2NMRStructural confirmation
    3X-rayAbsolute configuration
    4DSC/TGAThermal stability
  • Biological Assay Design :

    • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity).
    • Negative Controls : Use solvent-only and scaffold-modified analogs.

Key Data Contradictions

  • Solubility : PubChem reports limited aqueous solubility, while analogs in show variability depending on substituents. Resolve via standardized DMSO/PBS solubility testing .
  • Bioactivity : Antimicrobial activity in conflicts with weak cytotoxicity in . Test under uniform assay conditions (e.g., pH, serum content) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.